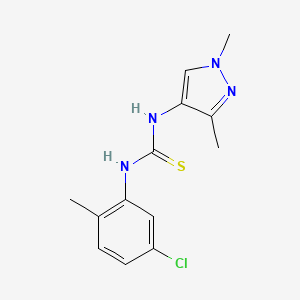![molecular formula C21H21N5O3 B10939368 N-(1-ethyl-5-methyl-1H-pyrazol-3-yl)-3-(3-methoxyphenyl)-6-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10939368.png)
N-(1-ethyl-5-methyl-1H-pyrazol-3-yl)-3-(3-methoxyphenyl)-6-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N~4~-(1-ETHYL-5-METHYL-1H-PYRAZOL-3-YL)-3-(3-METHOXYPHENYL)-6-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE” is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of their rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the Methoxyphenyl Group: This step might involve a Friedel-Crafts alkylation or acylation reaction.
Construction of the Isoxazolo[5,4-b]pyridine Core: This could be synthesized via a cyclization reaction involving a suitable precursor.
Final Assembly: The final step would involve coupling the different fragments under specific conditions, possibly using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the synthetic route to maximize yield and minimize costs. This might include:
Scaling up the reactions: Using larger reactors and optimizing reaction conditions.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the methoxyphenyl group.
Reduction: Reduction reactions could target the pyrazole ring or the isoxazolo[5,4-b]pyridine core.
Substitution: Various substitution reactions could occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic applications, such as in drug development.
Industry: Use in the synthesis of materials with specific properties.
Wirkmechanismus
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. For example:
Binding to Enzymes: Inhibiting or activating specific enzymes.
Interacting with Receptors: Modulating receptor activity.
Affecting Cellular Pathways: Influencing signaling pathways within cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N~4~-(1-ETHYL-5-METHYL-1H-PYRAZOL-3-YL)-3-(3-HYDROXYPHENYL)-6-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE
- N~4~-(1-ETHYL-5-METHYL-1H-PYRAZOL-3-YL)-3-(3-CHLOROPHENYL)-6-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE
Uniqueness
The uniqueness of “N~4~-(1-ETHYL-5-METHYL-1H-PYRAZOL-3-YL)-3-(3-METHOXYPHENYL)-6-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE” lies in its specific substitution pattern and the presence of the methoxy group, which can influence its chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C21H21N5O3 |
|---|---|
Molekulargewicht |
391.4 g/mol |
IUPAC-Name |
N-(1-ethyl-5-methylpyrazol-3-yl)-3-(3-methoxyphenyl)-6-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C21H21N5O3/c1-5-26-13(3)10-17(24-26)23-20(27)16-9-12(2)22-21-18(16)19(25-29-21)14-7-6-8-15(11-14)28-4/h6-11H,5H2,1-4H3,(H,23,24,27) |
InChI-Schlüssel |
NSNIXYKKCCZZRA-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C(=CC(=N1)NC(=O)C2=C3C(=NOC3=NC(=C2)C)C4=CC(=CC=C4)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(3,4-dichlorobenzyl)sulfanyl]-5-(2-phenylethyl)-4H-1,2,4-triazol-4-amine](/img/structure/B10939286.png)
![2-chloro-N-[1-(2-fluorobenzyl)-1H-1,2,4-triazol-3-yl]benzamide](/img/structure/B10939298.png)
![4-[({4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]phenyl}carbonyl)amino]-1-ethyl-N,N-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B10939323.png)
![methyl 2-[1-(difluoromethyl)-1H-pyrazol-5-yl]-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B10939331.png)
![N-cyclohexyl-2-({4-[4-(difluoromethoxy)phenyl]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B10939336.png)
![4-[({3-[(2-bromophenoxy)methyl]-4-methoxyphenyl}carbonyl)amino]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B10939337.png)
![N-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,3-dimethyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10939339.png)
![4-(Difluoromethyl)-6-(3,4-dimethoxyphenyl)-N-[2-(5-methyl-1H-pyrazol-1-yl)ethyl]-2-pyrimidinamine](/img/structure/B10939345.png)
![Ethyl 4-({[1-(1-adamantyl)-4-nitro-1H-pyrazol-3-YL]carbonyl}amino)-1-ethyl-1H-pyrazole-3-carboxylate](/img/structure/B10939346.png)

![2-{[4-(4-Chlorophenyl)pyrimidin-2-yl]sulfanyl}-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone](/img/structure/B10939361.png)
![2-[(4-bromothiophen-2-yl)carbonyl]-N-(2,5-dimethylphenyl)hydrazinecarbothioamide](/img/structure/B10939375.png)
![9-ethyl-8-methyl-2-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10939377.png)

